molecular formula C17H12ClN3O3S B2518067 3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 1251686-38-0

3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2518067
CAS RN: 1251686-38-0
M. Wt: 373.81
InChI Key: LXJVUEGKGVNJPO-UHFFFAOYSA-N
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Description

Benzo[b]thiophene derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their broad range of pharmacological properties. The compound , 3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide, is a derivative of benzo[b]thiophene and is likely to possess similar biological activities .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives typically begins with 3-chlorobenzo[b]thiophene-2-carboxyl chloride as a starting material. This compound can be further reacted with various reagents to produce a range of derivatives, including thiadiazoles, oxadiazoles, and others . The synthesis process is characterized by techniques such as elemental analyses, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Molecular Structure Analysis

Structural studies of benzo[b]thiophene derivatives, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using single-crystal X-ray diffraction. These studies reveal that the compounds can crystallize in the monoclinic system and exhibit various intermolecular interactions, including hydrogen bonds and π-π interactions, which contribute to the stability of the structure .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-1-benzothiophene-2-carbonylchloride can react with hydrazine hydrate to afford carbohydrazide, which can then be used to synthesize oxadiazole-thiol derivatives. These derivatives can further react with other reagents, such as chloroacetone and aromatic aldehydes, to produce a range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of different functional groups, such as oxadiazoles and thiols, can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often screened for their antibacterial, antifungal, and anti-inflammatory properties, indicating their potential use in therapeutic applications .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Characterization

Benzo[b]thiophene derivatives, including those related to the compound , have been synthesized and characterized, demonstrating their utility in synthetic medicinal chemistry. These molecules are synthesized starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, leading to a variety of derivatives such as thiadiazoles, oxadiazoles, and pyrazoles. The synthesized compounds are characterized by elemental analyses, I.R, NMR, and Mass spectral studies (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial and Anti-inflammatory Studies

Several synthesized benzo[b]thiophene derivatives have been screened for antibacterial, antifungal, and anti-inflammatory activities. Many of these molecules were found to possess potent biological activities, highlighting their potential for further development as pharmacological agents (Isloor, Kalluraya, & Sridhar Pai, 2010).

Structural Analysis

Crystal Structure Analysis

The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, has been determined. This provides insights into the molecular arrangement, hydrogen bonding, and π···π interactions, which are crucial for understanding the chemical behavior and potential interactions of these compounds (Sharma et al., 2016).

properties

IUPAC Name

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-8-7-11(9(2)23-8)16-20-21-17(24-16)19-15(22)14-13(18)10-5-3-4-6-12(10)25-14/h3-7H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVUEGKGVNJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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